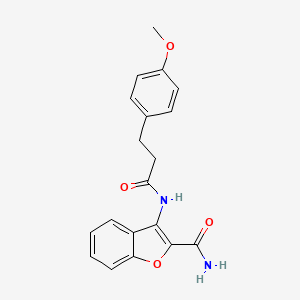

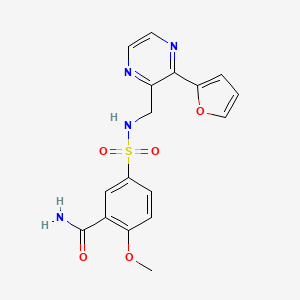

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1990s. This compound has gained attention in the scientific community due to its potential applications in research related to the endocannabinoid system.

科学的研究の応用

Medicinal Chemistry: Pyrrolidine Derivatives as Drug Scaffolds

The pyrrolidine ring, a core component of this compound, is a saturated five-membered ring containing nitrogen. It is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a scaffold in drug discovery, particularly for the development of novel biologically active compounds with target selectivity.

Antitubercular Agents

Pyrrolidine derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . Given the structural similarity, the compound could be part of a study to design and synthesize new derivatives that might exhibit significant activity against tuberculosis, potentially leading to the development of new first-line drugs for this disease.

Biological Activity: Indole Derivatives

Indole derivatives, which share a similar heterocyclic structure to the benzofuran moiety of the compound, are known for their diverse biological activities . Research could be conducted to explore the biological potential of this compound, including its pharmacological effects and clinical applications.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to varied biological profiles due to different binding modes to enantioselective proteins . This compound could be used in research focusing on stereoselective synthesis and the study of how different spatial orientations of substituents affect biological activity.

Pharmacokinetic Profile Modification

Modifying the pharmacokinetic profile of a drug is crucial for its efficacy and safety. The compound’s pyrrolidine ring can be functionalized to alter its pharmacokinetic properties . Research could focus on how the compound’s unique structure influences its absorption, distribution, metabolism, and excretion (ADME) parameters.

Scaffold for Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been used to optimize structures of previously reported selective androgen receptor modulators (SARMs) . The compound could be investigated for its potential role in the development of new SARMs, which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties.

特性

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c1-26-17-4-2-3-13-11-18(27-19(13)17)20(23)22-10-9-16(12-22)28(24,25)15-7-5-14(21)6-8-15/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXPOCOIVRXPRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)

![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)